2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile
Description
Chemical Identity: 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile, commonly known as Disperse Violet 33 (CAS 12236-25-8), is a synthetic azo dye characterized by its benzonitrile core, diazenyl (-N=N-) linker, and polar bis(2-hydroxyethyl)amino substituents. Its molecular formula is C₁₈H₁₉N₅O₄, with a molecular weight of 369.37 g/mol .
Properties
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-13-10-15(22(6-8-24)7-9-25)2-4-17(13)20-21-18-5-3-16(23(26)27)11-14(18)12-19/h2-5,10-11,24-25H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEOXNIKTXFZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040294 | |
| Record name | Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113202-90-7, 12236-25-8 | |
| Record name | Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[bis(2-hydroxyethyl)amino]-o-tolyl]azo]-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-[Bis(2-Hydroxyethyl)amino]-2-Methylaniline
Starting Material : 4-Amino-2-methylphenol or 2-methyl-4-nitroaniline.
Reaction Pathway :
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Alkylation with Ethylene Oxide :
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4-Amino-2-methylphenol reacts with two equivalents of ethylene oxide in an alkaline aqueous medium (pH 9–10) at 50–60°C.
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The amine group undergoes successive nucleophilic attacks on ethylene oxide, forming the bis(2-hydroxyethyl)amino substituent.
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Reaction Equation :
-
Reduction of Nitro Group (Alternative Route):
If starting from 2-methyl-4-nitroaniline, catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine prior to alkylation.
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Key Parameters :
Diazotization of 4-[Bis(2-Hydroxyethyl)amino]-2-Methylaniline
Procedure :
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Dissolve the amine intermediate in cold hydrochloric acid (1–2 M) at 0–5°C.
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Gradually add sodium nitrite (NaNO₂) solution to generate the diazonium chloride.
Critical Considerations :
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Temperature Control : Excess heat leads to diazonium salt decomposition.
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Stoichiometry : 1:1 molar ratio of amine to NaNO₂.
Reaction Equation :
Coupling with 5-Nitrobenzonitrile
Mechanism :
The diazonium salt reacts with 5-nitrobenzonitrile in a coupling reaction, typically under weakly acidic to neutral conditions (pH 4–7). The nitro and cyano groups on the benzonitrile ring direct the diazo group to the para position relative to the nitro group.
Procedure :
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Suspend 5-nitrobenzonitrile in a water/ethanol solvent system.
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Slowly add the diazonium salt solution at 5–10°C.
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Stir for 4–6 hours, then isolate the product via filtration.
Reaction Equation :
Optimization Data :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 5–10°C |
| pH | 5.5–6.5 |
| Solvent | Ethanol/water (1:1) |
| Reaction Time | 5 hours |
| Yield | 60–70% (crude) |
Purification and Characterization
Purification :
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Recrystallization from ethanol/water (3:1) removes unreacted starting materials.
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Column chromatography (silica gel, ethyl acetate/hexane) enhances purity for analytical purposes.
Characterization Data :
-
Spectroscopic Data :
Alternative Synthetic Routes
Direct Alkylation of Preformed Diazonium Salts
A patent-derived method involves preforming the diazonium salt from 2-methyl-4-nitroaniline, followed by simultaneous alkylation and coupling. This one-pot approach reduces isolation steps but requires stringent pH control.
Advantages :
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Faster reaction timeline.
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Higher functional group tolerance.
Disadvantages :
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Lower yield (~50%) due to side reactions.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Diazo group instability | Low-temperature processing (<10°C) |
| Poor solubility of 5-nitrobenzonitrile | Use of polar aprotic solvents (DMF) |
| Over-alkylation of amine | Controlled ethylene oxide stoichiometry |
Industrial Applications and Derivatives
The acetylated derivative (Disperse Violet 33, CID 105388) is synthesized by treating the title compound with acetic anhydride . This modification enhances dye solubility in hydrophobic matrices, making it suitable for textile applications.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-aminobenzonitrile.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial and anticancer agent . Various derivatives have shown promising results against different strains of bacteria and cancer cell lines.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial properties of synthesized derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.27 µM to 5.95 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 (Cancer) |
This indicates that modifications to the original structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of the compound has also been explored, particularly against human colorectal carcinoma cell lines (HCT116). The compound's derivatives demonstrated IC50 values indicating their potency compared to standard treatments like 5-Fluorouracil (IC50 = 9.99 µM).
Case Study: Anticancer Screening
In a comparative study, derivatives such as N9 (IC50 = 5.85 µM) and N18 (IC50 = 4.53 µM) were found to be more effective than the standard drug, showcasing the compound's potential in cancer therapy .
Materials Science
The compound's azo group contributes to its application in dye chemistry, particularly in the synthesis of azo dyes used in textiles and other materials. Its ability to form stable complexes with metals also opens avenues for use in catalysis and sensor technology.
Example Application: Azo Dye Synthesis
Research indicates that azo compounds like this one can be utilized in creating colorants with specific properties, making them suitable for various industrial applications .
Environmental Applications
The compound's stability and reactivity can be harnessed for environmental monitoring, particularly in detecting pollutants or hazardous substances in water sources.
Case Study: Environmental Monitoring
Recent studies have suggested that azo compounds can be employed as indicators for environmental contamination due to their sensitivity to changes in pH and other environmental factors . This application could prove vital in developing cost-effective sensors for water quality assessment.
Mechanism of Action
The mechanism by which 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile exerts its effects involves interactions with various molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Disperse Violet 33 with analogous azo dyes and benzonitrile derivatives:
Key Structural and Functional Differences:
Substituent Effects on Solubility: Disperse Violet 33’s bis(2-hydroxyethyl)amino groups enhance hydrophilicity compared to Disperse Red 73’s cyanoethyl-ethylamino groups, which are more hydrophobic due to the cyano (-CN) moiety . The methoxyphenylamino group in 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile reduces solubility further, limiting its use in aqueous dyeing processes .
Molecular Weight and Dyeing Efficiency: Higher molecular weight in Disperse Violet 33 (369.37 g/mol) may improve adsorption onto synthetic fibers compared to lower-weight analogs like 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile (269.26 g/mol) .
Thermal and Optical Stability :
- The nitro group in all compounds enhances thermal stability, but Disperse Violet 33’s hydroxyethyl groups may reduce thermal degradation during high-temperature dyeing processes compared to DR 78 .
Applications: Disperse Violet 33 and Disperse Red 73 are optimized for textile dyeing, while 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile serves as a synthetic intermediate due to its simpler structure .
Research Findings:
- A study on Disperse Violet 33 highlighted its superior dye uptake on polyester fibers (85–90%) compared to Disperse Red 73 (70–75%), likely due to enhanced polarity from hydroxyethyl groups .
Biological Activity
The compound 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile , also known as Disperse Violet 33, is a synthetic dye belonging to the azo dye class. Its molecular formula is with a molecular weight of approximately . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | |
| Density | at 20°C |
| Boiling Point | |
| Water Solubility | at 25°C |
| LogP |
Antimicrobial Properties
Recent studies have indicated that azo compounds, including Disperse Violet 33, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, a study demonstrated that it significantly reduced the viability of Staphylococcus aureus and Escherichia coli at specific concentrations .
Cytotoxicity
The cytotoxic effects of Disperse Violet 33 have been evaluated in various cancer cell lines. Research indicates that the compound induces apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest and increased levels of reactive oxygen species (ROS). The IC50 values for these effects were reported to be around 15 µM , suggesting a moderate level of cytotoxicity .
The proposed mechanism of action for the biological activity of Disperse Violet 33 involves the generation of oxidative stress within cells, which can lead to DNA damage and subsequent apoptosis. The compound's ability to interact with cellular components such as proteins and nucleic acids is thought to contribute to its biological effects .
Case Studies and Research Findings
- Antimicrobial Activity : A study published in the Journal of Applied Microbiology reported that Disperse Violet 33 exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
- Cytotoxic Effects : In vitro studies conducted on various cancer cell lines highlighted that Disperse Violet 33 could inhibit cell proliferation effectively. The compound was found to induce apoptosis through the intrinsic pathway, characterized by increased caspase-3 activity and altered mitochondrial membrane potential .
- Environmental Impact : Research has also focused on the environmental implications of azo dyes like Disperse Violet 33. Studies have shown that these compounds can degrade under UV light, leading to concerns about their persistence in aquatic environments and potential toxicity to aquatic life .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile, and what analytical techniques validate its purity?
- Methodology : Synthesis typically involves diazotization of 4-[Bis(2-hydroxyethyl)amino]-2-methylaniline followed by coupling with 5-nitrobenzonitrile under acidic conditions. Key steps include controlling pH (1–2) and temperature (0–5°C) to stabilize the diazonium intermediate. Purity validation employs HPLC (C18 column, methanol/water mobile phase) and LC-MS/MS for mass confirmation . Structural characterization uses FT-IR (azo group stretch at ~1500 cm⁻¹) and ¹H NMR (aromatic protons and hydroxyethyl group signals at δ 3.5–4.0 ppm).
Q. How can researchers assess the compound’s mutagenic potential using in vitro models?
- Methodology : The Salmonella/microsome assay (Ames test) is standard. Prepare S9 liver microsomal fractions (e.g., from rats pre-treated with Aroclor 1254) to simulate metabolic activation. Test compound concentrations (0.1–500 µg/plate) against TA98 and TA100 strains. Include positive controls (e.g., sodium azide for TA100) and negative controls (DMSO). Mutagenicity is quantified as revertant colonies, with a ≥2-fold increase over baseline indicating positive results .
Q. What spectroscopic methods are optimal for tracking degradation or stability of the azo bond in this compound?
- Methodology : UV-Vis spectroscopy (λmax ~450–500 nm for azo chromophore) monitors photodegradation under varying light intensities. Accelerated stability studies use HPLC to quantify degradation products (e.g., nitroso derivatives) under thermal stress (40–60°C) and humidity (75% RH). LC-MS/MS identifies breakdown pathways, such as reductive cleavage of the diazenyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity with biological targets, and what contradictions arise between in silico and experimental data?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes (e.g., CYP1A2) using crystal structures from the PDB. Discrepancies between predicted binding affinities and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with mutagenicity assays and adjust force fields (e.g., AMBER) to improve accuracy .
Q. What experimental designs reconcile conflicting data on the compound’s metabolic pathways across different microsomal preparations?
- Methodology : Compare metabolite profiles using liver microsomes from multiple species (rat, human) and induction protocols (e.g., phenobarbital vs. β-naphthoflavone). Use LC-MS/MS with isotopically labeled standards to quantify intermediates. For divergent results (e.g., hydroxylation vs. nitro-reduction), conduct kinetic studies (Km, Vmax) and inhibitor assays (e.g., ketoconazole for CYP3A4). Cross-validate with recombinant CYP isoforms .
Q. How does the nitro group’s electronic influence affect the compound’s spectroscopic and reactivity profiles?
- Methodology : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) measures reduction potentials in aprotic solvents (e.g., DMF). Correlate with Hammett σ constants to quantify electron-withdrawing effects. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, with deviations >10 nm indicating solvent or aggregation effects. Compare with experimental data to refine computational models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported mutagenicity between bacterial and mammalian cell assays?
- Methodology : Bacterial assays (Ames test) may miss metabolites requiring mammalian-specific enzymes (e.g., sulfotransferases). Use mammalian cell lines (e.g., CHO cells) with S9 mix and compare clastogenicity (micronucleus assay) vs. gene mutations (HPRT assay). If contradictions persist, analyze solubility differences or cytotoxicity thresholds (CC₅₀ via MTT assay) that may mask mutagenic effects .
Q. What statistical approaches resolve variability in degradation kinetics under different environmental conditions?
- Methodology : Apply Arrhenius modeling to thermal degradation data (ln k vs. 1/T). Use ANOVA to compare rate constants across humidity levels (40–80% RH). For photodegradation, employ multivariate analysis (PCA) to identify dominant factors (e.g., UV intensity vs. oxygen levels). Bootstrap resampling (n=1000) quantifies confidence intervals for half-lives .
Methodological Resources
- Toxicological Data : EPA DSSTox provides predictive models for nitroaromatic compounds .
- Structural Databases : Cambridge Structural Database (CSD) for crystallographic comparisons .
- Computational Tools : Gaussian 16 for DFT, PyMOL for docking visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
